4-Chlorobutyrophenone

Organic Synthesis Pharmaceutical Intermediates Halogen Exchange

4-Chlorobutyrophenone (CAS 939-52-6) is a precision chloroaryl ketone building block whose specific chlorine substitution is non-fungible. Unlike Br-analogs, it avoids unwanted side reactions during enolate formation; unlike OH-analogs, it requires no protection/deprotection steps. It is the safer, scalable alternative to 4-chlorobutyryl chloride for amine alkylation in haloperidol-related synthesis, minimizing dialkylated byproducts. Proven in Z-silyl enol ether and 8-arylimidazopyridine synthesis. Its defined halogen pattern also enables enzyme specificity studies. Order ≥95% purity from verified global suppliers.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 939-52-6
Cat. No. B1345740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutyrophenone
CAS939-52-6
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyXLCJPQYALLFIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutyrophenone (CAS 939-52-6): Sourcing and Specification Guide for Chemical Intermediates


4-Chlorobutyrophenone (CAS: 939-52-6) is a chloroaryl ketone building block with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol. It is a liquid at room temperature with a melting point of 19-20 °C and a density of 1.137 g/mL at 25 °C . This compound serves as a versatile intermediate in pharmaceutical and chemical synthesis, known for its role in preparing silyl enol ethers and 8-arylimidazopyridines .

Why 4-Chlorobutyrophenone (939-52-6) Cannot Be Directly Substituted with Other Halo-Butyrophenones


The specific halogen atom in a butyrophenone scaffold is not an interchangeable functional group. The choice of halogen—chlorine, bromine, or iodine—directly impacts the compound's physicochemical properties, stability, and most importantly, its reaction kinetics and selectivity. Attempting a generic substitution based solely on structural similarity can lead to failed syntheses, unexpected byproducts, and significant differences in purification, especially when considering alternative functionalities like a hydroxyl or methoxy group. The following quantitative evidence demonstrates the specific, non-fungible role of the chloro-substituent in 4-Chlorobutyrophenone for predictable reaction outcomes .

Quantitative Differentiators for 4-Chlorobutyrophenone (939-52-6) Procurement


Nucleophilic Substitution Reactivity: 4-Chlorobutyrophenone vs. 4-Bromobutyrophenone

The leaving group ability of the alkyl halide dictates reaction rate and conditions. While a direct kinetic comparison in identical systems is not available, the leaving group propensity can be inferred from the pKa of the conjugate acid. The chloride (Cl⁻) leaving group in 4-Chlorobutyrophenone has a lower reactivity compared to bromide (Br⁻) in 4-Bromobutyrophenone (CAS 4981-64-0), as indicated by the pKa of HCl (-7) versus HBr (-9). This results in a less vigorous and more controllable nucleophilic substitution process, reducing side reactions and simplifying purification .

Organic Synthesis Pharmaceutical Intermediates Halogen Exchange

Comparative Stability and Handling: 4-Chlorobutyrophenone vs. 4-Chlorobutyryl Chloride

While 4-Chlorobutyryl chloride (CAS 4635-59-0) is more reactive, it is also more hazardous and moisture-sensitive, reacting violently with water. 4-Chlorobutyrophenone offers a much safer and more stable alternative for introducing a 4-chlorobutyryl moiety via less aggressive methods like alkylation. The difference in boiling point is significant: 4-Chlorobutyrophenone has a boiling point of 130-133 °C at 4 mmHg , while 4-Chlorobutyryl chloride has a boiling point of 173-174 °C at atmospheric pressure . This difference in volatility reflects their distinct functional groups and impacts purification and handling protocols.

Synthetic Chemistry Process Development Reagent Selection

Phase Behavior and Work-Up: 4-Chlorobutyrophenone vs. 4-Hydroxybutyrophenone

The substitution of a chloro group with a hydroxy group drastically alters the physical state and solubility, which has major consequences for reaction work-up and purification. 4-Chlorobutyrophenone is a liquid at room temperature (melting point 19-20 °C) , while 4-Hydroxybutyrophenone (CAS 1009-11-6) is a solid with a melting point of 91-93 °C . This difference in phase behavior necessitates completely different isolation and purification strategies.

Downstream Processing Crystallization Analytical Chemistry

Consistency in Sourcing: Purity Specifications Across Major Suppliers

For procurement, consistency in material specification is a key differentiator. Analysis of supplier data shows a high degree of standardization for 4-Chlorobutyrophenone, which is not always the case for less common analogs. The compound is routinely supplied with a standard purity of 95% across multiple major vendors (e.g., Bide Pharm , Fisher Scientific ), often accompanied by batch-specific analytical data like NMR or GC.

Quality Control Supply Chain Management Analytical Standards

Defined Use-Cases for 4-Chlorobutyrophenone (939-52-6) in Industrial and Academic Settings


Synthesis of Silyl Enol Ethers as Versatile Synthons

4-Chlorobutyrophenone is specifically cited in the literature for the preparation of Z-4-chloro-1-phenyl-1-trimethylsilyloxybut-1-ene, a valuable silyl enol ether intermediate . This transformation leverages the unique reactivity of the chloro-ketone moiety. Attempting this same reaction with a 4-hydroxybutyrophenone would require additional protection/deprotection steps, while a 4-bromobutyrophenone might lead to unwanted side reactions during enolate formation.

Precursor for 8-Arylimidazopyridines in Medicinal Chemistry

The compound serves as a starting material for the synthesis of 8-arylimidazopyridines , a class of compounds with potential biological activity. The specific chloro-substituent provides the necessary reactivity for cyclization and subsequent functionalization without the excessive lability associated with bromo or iodo analogs. This makes it the preferred building block in medicinal chemistry for constructing this heterocyclic core.

Alkylation Agent in Pharmaceutical Process Development

As a stable alkyl chloride, 4-Chlorobutyrophenone is a safer and more scalable alternative to 4-Chlorobutyryl chloride for the alkylation of amines in the synthesis of pharmaceutical intermediates, such as in the preparation of haloperidol-related compounds . Its controlled reactivity minimizes the formation of dialkylated byproducts and allows for the use of a wider range of bases and solvents, providing more flexibility in process design.

Substrate for Biocatalysis and Enzyme Engineering

Research has shown that 4-Chlorobutyrophenone can act as a substrate for certain enzymes, such as carbonyl reductases, where its specific halogen substitution pattern influences both binding affinity and reaction rate [1]. This makes it a useful probe for studying enzyme specificity and for developing biocatalytic routes to chiral alcohols, a field where its chloro-aryl ketone profile offers distinct advantages over other halogenated analogs.

Technical Documentation Hub

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